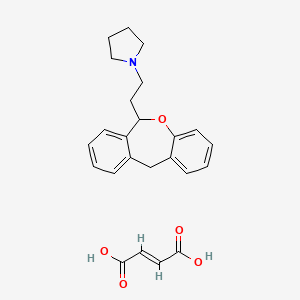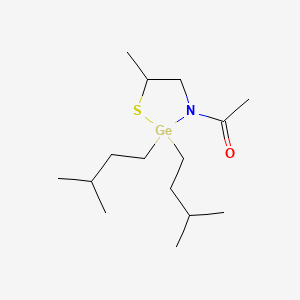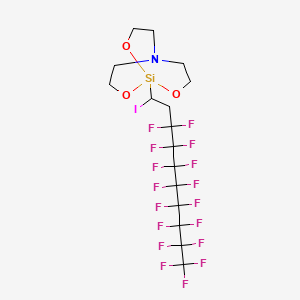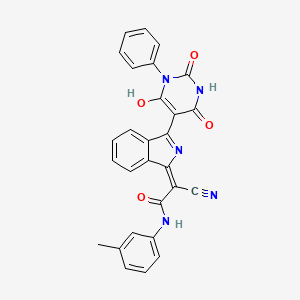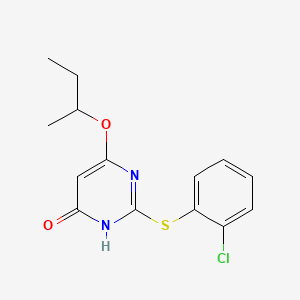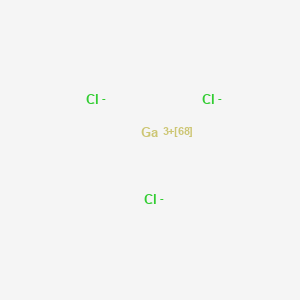
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl- is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a thiazole ring and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and a haloketone or haloaldehyde.
Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, amines, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in critical cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: A simpler analog without the thiazole and chlorophenyl groups.
6-(2-((4-Chlorophenyl)amino)-4-thiazolyl)-4-ethyl-2H-1,4-Benzoxazin-3(4H)-one: A closely related compound with similar structural features.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-chlorophenyl)amino)-4-thiazolyl)-4-ethyl- is unique due to its combination of functional groups, which imparts specific chemical properties and potential applications. The presence of the thiazole ring and chlorophenyl group distinguishes it from other benzoxazine derivatives, making it a valuable compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
114566-68-6 |
|---|---|
Molekularformel |
C19H16ClN3O2S |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
6-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-ethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H16ClN3O2S/c1-2-23-16-9-12(3-8-17(16)25-10-18(23)24)15-11-26-19(22-15)21-14-6-4-13(20)5-7-14/h3-9,11H,2,10H2,1H3,(H,21,22) |
InChI-Schlüssel |
HYHXWKIUUXBRLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




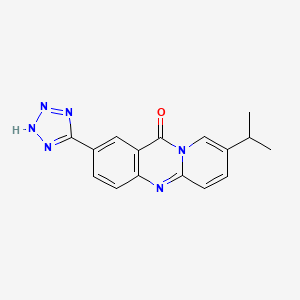
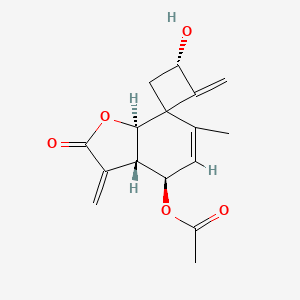
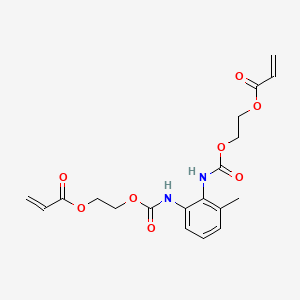
![(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol](/img/structure/B12723174.png)
